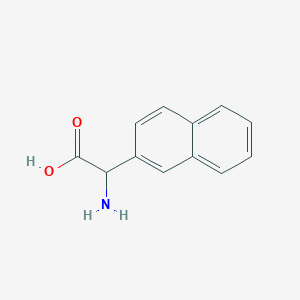

2-Amino-2-(naphthalen-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJPMFUAJFQIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33741-78-5 | |

| Record name | 2-amino-2-(naphthalen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(naphthalen-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(naphthalen-2-yl)acetic acid, a non-proteinogenic amino acid, holds significant interest within medicinal chemistry and drug development. Its rigid, aromatic naphthalene moiety provides a unique structural scaffold that can engage in specific binding interactions with biological targets, making it a valuable building block for novel therapeutics.[1][2] This guide offers a comprehensive overview of the primary synthetic pathways to this compound, delving into the mechanistic underpinnings of each method and providing actionable experimental protocols for its preparation. The focus is on providing a deep understanding of the chemical principles that govern these syntheses, thereby empowering researchers to select and optimize the most suitable route for their specific needs.

Core Synthesis Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two main approaches: classical racemic syntheses followed by resolution, and modern asymmetric methods that directly yield enantiomerically enriched products. The choice of strategy is often dictated by the desired scale of the synthesis, the required enantiopurity, and the available starting materials and reagents.

| Synthesis Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Strecker Synthesis | 2-Naphthaldehyde | Ammonia, Cyanide Source (e.g., KCN), Acid/Base for hydrolysis | Readily available starting materials, straightforward procedure. | Produces a racemic mixture requiring subsequent resolution, use of highly toxic cyanide. |

| Bucherer-Bergs Reaction | 2-Naphthaldehyde or 2-Acetylnaphthalene | Ammonium carbonate, Cyanide Source (e.g., KCN), Acid/Base for hydrolysis | Can utilize ketones as starting materials, one-pot procedure. | Also produces a racemic mixture, requires hydrolysis of the intermediate hydantoin. |

| Asymmetric Synthesis | Varies (e.g., Glycine derivatives, N-aryl imines) | Chiral catalysts (e.g., Pd-based), Chiral auxiliaries | Direct access to enantiomerically pure products, high yields and enantioselectivities.[3][4][5][6] | More complex starting materials and catalysts, may require optimization of reaction conditions. |

Classical Racemic Syntheses

The Strecker Synthesis: A Time-Honored Approach

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and widely used method for the preparation of α-amino acids.[7][8][9] The reaction proceeds through a three-component condensation of an aldehyde (2-naphthaldehyde), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[7][8][10]

Mechanism and Rationale:

The reaction is initiated by the formation of an imine from 2-naphthaldehyde and ammonia. The subsequent nucleophilic addition of a cyanide ion to the imine carbon forms the stable α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield racemic this compound.[7][9] The use of ammonium chloride and potassium cyanide is a common and safer alternative to working with hydrogen cyanide gas.[9]

Figure 1: Generalized workflow of the Strecker synthesis for this compound.

Experimental Protocol: Strecker Synthesis of Racemic this compound

-

Imine Formation: In a well-ventilated fume hood, dissolve 2-naphthaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) to the solution. Stir the mixture at room temperature for 24 hours.

-

α-Aminonitrile Formation: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Hydrolysis: The crude α-aminonitrile is then subjected to hydrolysis by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) until the reaction is complete (as monitored by TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable acid or base to precipitate the amino acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

The Bucherer-Bergs Reaction: A Versatile Alternative

The Bucherer-Bergs reaction provides another robust route to racemic α-amino acids, proceeding through a hydantoin intermediate.[11][12][13] This multicomponent reaction involves the condensation of a carbonyl compound (2-naphthaldehyde), ammonium carbonate, and a cyanide source.[11][12]

Mechanism and Rationale:

The reaction mechanism is thought to involve the initial formation of a cyanohydrin from the aldehyde, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one. Tautomerization of this intermediate leads to the more stable hydantoin.[11][12] The hydantoin is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.

Figure 2: Simplified workflow of the Bucherer-Bergs reaction.

Asymmetric Synthesis: The Pursuit of Enantiopurity

The biological activity of chiral molecules is often stereospecific, making the synthesis of enantiomerically pure compounds a critical goal in drug development.[2] Asymmetric synthesis offers a more efficient alternative to the chiral resolution of racemic mixtures.

Catalytic Asymmetric Approaches

Recent advances in catalysis have enabled the direct synthesis of enantioenriched arylglycines.[3][4][5][6] One notable method involves the palladium-catalyzed coupling of Schöllkopf bis-lactim ethers with aryl chlorides. This approach allows for the efficient arylation of a chiral glycine equivalent, leading to high diastereoselectivity and, after hydrolysis, high enantiomeric excess of the final amino acid.[3][14]

Another powerful strategy is the enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids in the presence of a chiral palladium(II) catalyst.[4][5][6] This method directly forges the C-C bond between the naphthalene moiety and the glycine backbone with high enantiocontrol.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary (Conceptual)

-

Substrate Preparation: A chiral auxiliary, such as a derivative of a readily available chiral amino alcohol, is coupled to glycine to form a chiral glycine enolate precursor.

-

Asymmetric Alkylation: The chiral glycine enolate is then reacted with a suitable electrophile, such as 2-(bromomethyl)naphthalene, in the presence of a strong base. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, resulting in a diastereomerically enriched product.

-

Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions (e.g., acid hydrolysis) to yield the enantiomerically enriched this compound. The chiral auxiliary can often be recovered and reused.

Chiral Resolution of Racemic Mixtures

While asymmetric synthesis is often preferred, chiral resolution remains a viable technique for obtaining enantiomerically pure this compound.[15] This method involves the separation of a racemic mixture into its constituent enantiomers.

Principle of Diastereomeric Salt Formation:

The most common method for chiral resolution is the formation of diastereomeric salts.[15][16] The racemic amino acid is reacted with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[15] Once separated, the desired enantiomer is recovered by treating the diastereomeric salt with an acid or base to liberate the free amino acid.

Experimental Protocol: Chiral Resolution using a Chiral Base

-

Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol/water) is treated with a stoichiometric amount of a chiral base (e.g., (R)-(+)-α-methylbenzylamine).

-

Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Liberation of the Enantiopure Amino Acid: The isolated diastereomeric salt is dissolved in water and treated with a mineral acid (e.g., HCl) to precipitate the enantiomerically enriched this compound. The product is collected by filtration, washed with water, and dried. The enantiomeric excess can be determined by chiral HPLC.

Conclusion

The synthesis of this compound can be achieved through a variety of well-established and modern synthetic methodologies. Classical approaches like the Strecker and Bucherer-Bergs syntheses offer straightforward access to the racemic compound, which can then be resolved to obtain the individual enantiomers. For more direct and efficient access to enantiomerically pure material, asymmetric synthesis, particularly through catalytic methods, has emerged as the state-of-the-art. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, balancing factors such as cost, scale, and the desired level of enantiopurity. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently navigate the synthesis of this important and versatile non-proteinogenic amino acid.

References

-

Klose, A. et al. (2015). Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides. Angewandte Chemie International Edition, 54(43), 12644-12648. [Link]

-

Wei, X. H., Wang, G. W., & Yang, S. D. (2015). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications, 51(5), 832-835. [Link]

-

Wei, X. H., Wang, G. W., & Yang, S. D. (2015). Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Chemical communications (Cambridge, England), 51(5), 832–835. [Link]

-

Wei, X. H., Wang, G. W., & Yang, S. D. (2014). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications, 51(5), 832-835. [Link]

-

Klose, A., et al. (2015). Enantioselective Synthesis of Arylglycines via Pd-Catalyzed Coupling of Schöllkopf Bis-Lactim Ethers with Aryl Chlorides. Semantic Scholar. [Link]

-

Al-Jammaz, I., et al. (2006). Synthesis and evaluation of radioiodinated substituted beta-naphthylalanine as a potential probe for pancreatic beta-cells imaging. Applied Radiation and Isotopes, 64(7), 769-777. [Link]

-

Iris Biotech. (n.d.). Fmoc-D-beta-Naphthylalanine: Precision in Peptide Synthesis. [Link]

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. [Link]

-

Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

Sources

- 1. Buy this compound | 33741-78-5 [smolecule.com]

- 2. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [myskinrecipes.com]

- 3. d-nb.info [d-nb.info]

- 4. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 13. Bucherer-Bergs Reaction [organic-chemistry.org]

- 14. Enantioselective Synthesis of Arylglycines via Pd-Catalyzed Coupling of Schöllkopf Bis-Lactim Ethers with Aryl Chlorides. | Semantic Scholar [semanticscholar.org]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(naphthalen-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(naphthalen-2-yl)acetic acid is a non-proteinogenic amino acid characterized by the presence of a naphthalene moiety attached to the alpha-carbon. This structural feature imparts unique physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. As an analogue of naturally occurring aromatic amino acids like phenylalanine and tryptophan, this compound serves as a valuable building block in the synthesis of novel peptides, peptidomimetics, and other pharmacologically active molecules.[1][2] The rigid and extended aromatic system of the naphthalene group can influence molecular interactions, conformational preferences, and biological activity, making a thorough understanding of its physicochemical properties essential for its effective application in research and drug development.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that this compound exists as a racemic mixture and as individual (R) and (S) enantiomers.[1] The properties of the hydrochloride salt are also included where available.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.225 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 33741-78-5 (racemate) | [1][3] |

| 93779-34-1 ((R)-enantiomer) | [4] | |

| 433292-03-6 (hydrochloride salt) | [5] | |

| Molecular Weight (HCl salt) | 237.69 g/mol | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Limited water solubility; Soluble in organic solvents (e.g., DMSO, chloroform) | [2] |

| Predicted pKa (α-carboxyl group) | 1.8 - 2.5 | [1] |

| Predicted pKa (α-amino group) | 9.0 - 9.5 | [1] |

| Predicted Isoelectric Point (pI) | 5.4 - 6.0 | [1] |

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule is limited, the expected spectral characteristics can be inferred from its structural components and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the naphthalene ring system and the amino acid moiety. Aromatic protons will likely appear as a complex multiplet pattern in the range of 7.3-8.0 ppm. The α-hydrogen, being adjacent to the amino and carboxyl groups, is anticipated to resonate as a triplet or quartet between 4.5 and 5.2 ppm, with its multiplicity depending on the coupling with the amino protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbons of the naphthalene ring, the α-carbon, and the carboxyl carbon. The aromatic carbons will resonate in the downfield region typical for sp² hybridized carbons, while the α-carbon and carboxyl carbon will have distinct chemical shifts influenced by their chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretch: A weak to medium, somewhat broad band in the 3200 - 3600 cm⁻¹ region, characteristic of the primary amine.[4]

-

C=O stretch: A strong absorption band around 1710 cm⁻¹ from the carboxylic acid group.

-

C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 201.225. Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and cleavage of the naphthalene ring system.

Experimental Protocols

The following section details standardized methodologies for determining key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

Rationale: Understanding the solubility profile of a compound in various solvents is crucial for its formulation, purification, and application in biological assays.

Methodology:

-

To a series of vials, add a known amount of this compound (e.g., 10 mg).

-

To each vial, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, methanol).

-

The vials are agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The samples are then centrifuged, and the supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

Rationale: The acid dissociation constants (pKa) of the ionizable groups (carboxyl and amino) are critical for predicting the charge state of the molecule at a given pH, which influences its solubility, membrane permeability, and interaction with biological targets.

Methodology (Potentiometric Titration):

-

A standard solution of this compound is prepared in water or a suitable co-solvent.

-

The initial pH of the solution is measured using a calibrated pH meter.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. The pH is recorded after each addition.

-

The process is repeated by titrating a fresh sample of the amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Sources

2-Amino-2-(naphthalen-2-yl)acetic acid CAS number

An In-Depth Technical Guide to 2-Amino-2-(naphthalen-2-yl)acetic acid

Introduction

This compound is a non-proteinogenic amino acid characterized by the fusion of a naphthalene bicyclic aromatic system to an amino acid backbone. This unique structural arrangement imparts distinct physicochemical properties, making it a valuable chiral building block and a compound of interest in medicinal chemistry and drug development. Its rigid, hydrophobic naphthalene moiety provides a scaffold for designing molecules with specific binding affinities, particularly for receptor-targeted therapies.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and applications for professionals in the research and development sectors.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxyl group, with its solubility and reactivity influenced by the large, hydrophobic naphthalene ring.[2]

| Identifier | Value | Reference |

| CAS Number | 33741-78-5 (Racemate) | [2][3] |

| 93779-34-1 ((R)-enantiomer) | [4] | |

| 1393112-57-6 ((R)-enantiomer HCl) | [1] | |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.225 g/mol | [2] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N | [2] |

| InChI Key | XAJPMFUAJFQIIT-UHFFFAOYSA-N | [2] |

The presence of both hydrophilic and hydrophobic moieties results in complex solubility characteristics.[2] While sparingly soluble in water, its solubility can be modulated by pH, forming salts in acidic or basic solutions.

Diagram: Chemical Structure of this compound

Caption: General workflow for synthesis via reductive amination.

Asymmetric Hydrogenation

For applications in drug development, obtaining enantiomerically pure compounds is often critical. Asymmetric hydrogenation is a superior strategy for achieving this directly.

-

Principle: This method involves the hydrogenation of a prochiral enamide precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand). The catalyst's stereochemistry directs the addition of hydrogen across the double bond, leading to the preferential formation of one enantiomer. [2]* Causality of Choice: The selection of a chiral catalyst is paramount as it creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other. This results in high enantiomeric excess (ee).

-

Advantages: This approach delivers yields of 80-98% with exceptional enantiomeric purity, bypassing the need for chiral resolution. [2]

Electrochemical Synthesis

Modern synthetic chemistry emphasizes sustainability. Electrochemical methods align with green chemistry principles by using electrical energy to drive reactions, minimizing chemical waste.

-

Principle: This technique typically involves the electrochemical carboxylation of an imine intermediate within a flow microreactor. [2]* Advantages: The reaction conditions are mild, and the method avoids the use of stoichiometric chemical oxidants or reductants, reducing the environmental footprint. [2]

Analytical and Spectroscopic Characterization

A robust analytical workflow is a self-validating system. No single technique is sufficient; rather, a combination of chromatographic and spectroscopic methods is required to unambiguously confirm the structure, identity, and purity of the synthesized compound.

Diagram: Analytical Validation Workflow

Caption: Integrated workflow for the analytical validation of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment. For amino acid analysis, reversed-phase chromatography is standard.

-

Principle: The compound is separated from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. []* Protocol: Purity Assessment by RP-HPLC

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

-

Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

-

-

Analysis: Inject the sample. The purity is determined by integrating the peak area of the main component relative to the total peak area.

-

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight.

-

Principle: The molecule is ionized (e.g., via Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. [6]* Expected Result: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 202.23. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of a molecule.

| Expected ¹H NMR Signals | Approx. Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.2 - 8.0 | Multiplets | Naphthalene ring protons |

| Methine Proton | ~4.5 - 5.0 | Singlet or Doublet | α-proton (CH) |

| Amine Protons | Broad, variable | Singlet (broad) | NH₂ |

| Carboxyl Proton | Very broad, >10 | Singlet (broad) | COOH |

-

¹³C NMR: Will show distinct signals for the 10 carbons of the naphthalene ring, the α-carbon, and the carboxyl carbon.

-

Experimental Causality: Deuterated solvents (e.g., DMSO-d₆ or D₂O with acid/base) are used to dissolve the sample and provide a lock signal for the spectrometer. The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and COOH).

Applications in Drug Development and Research

The true value of this compound lies in its application as a scaffold in drug discovery.

-

Chiral Building Block: The (R)- and (S)-enantiomers serve as starting materials for asymmetric synthesis. They are used to prepare enantiomerically pure active pharmaceutical ingredients (APIs), which is critical as different enantiomers can have vastly different pharmacological and toxicological profiles. [1]* Neurological Disorders: It has been identified as a precursor for APIs with potential applications in treating conditions like epilepsy or Parkinson's disease. The naphthalene moiety can enhance binding affinity to target receptors through π-stacking interactions. [1]* Biological Activities: Preliminary research has indicated a range of potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. [2]These findings suggest that the compound itself, or its derivatives, could be leads for further pharmacological investigation.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the compound. [2]* Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [2]* Storage: Store in a cool, dry, well-sealed container.

-

Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste. [2]

References

-

2a biotech. This compound. [Link]

-

MySkinRecipes. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. [Link]

-

Aribo Biotechnology. CAS: 1393112-57-6 Name: (R)-AMINO-NAPHTHALEN-2-YL-ACETIC ACID HYDROCHLORIDE. [Link]

-

MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. [Link]

Sources

- 1. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [myskinrecipes.com]

- 2. Buy this compound | 33741-78-5 [smolecule.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 93779-34-1|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

biological activity of 2-Amino-2-(naphthalen-2-yl)acetic acid

An In-depth Technical Guide to the Biological Activity of 2-Amino-2-(naphthalen-2-yl)acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical characteristics, known biological activities, and the experimental methodologies required for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

Introduction and Molecular Profile

This compound is an organic compound featuring a naphthalene ring, an amino group, and an acetic acid moiety.[1] This unique combination of functional groups contributes to its distinct chemical properties and a wide spectrum of potential biological activities.[1]

Chemical Structure and Properties:

-

Molecular Formula: C₁₂H₁₁NO₂[1]

-

Structure: The molecule consists of an amino acid framework where the alpha-carbon is attached to a naphthalene-2-yl group.

The presence of a chiral center at the alpha-carbon means that this compound exists as two distinct enantiomers: (R)- and (S)- forms.[1] This stereoisomerism is a critical consideration, as individual enantiomers often exhibit different biological activities and pharmacological profiles.[1] Consequently, stereoselective synthesis and chiral separation are paramount in the research and development of this compound.[1] The (R)-enantiomer, in particular, is noted for its use as a chiral building block in pharmaceutical research for synthesizing enantiomerically pure compounds.[4]

Synthesis Approaches

The synthesis of this compound has been approached through several methods, with a focus on achieving high purity and, where necessary, stereoselectivity.

Common Synthetic Routes:

-

Reductive Amination: This approach utilizes 2-naphthyl pyruvic acid as the ketone substrate. The process involves the initial formation of an imine with ammonia, which is then reduced using a reducing agent like sodium borohydride to yield the final amino acid product.[1]

-

Asymmetric Hydrogenation: For stereoselective synthesis, a common method involves the asymmetric hydrogenation of a Z-enamido acid precursor. This reaction is typically carried out under mild conditions using chiral catalysts, delivering high yields and excellent enantiomeric purity.[1]

The choice of synthetic route is dictated by the desired outcome, whether it be the racemic mixture for initial screening or the pure enantiomers for detailed pharmacological studies.

Overview of Biological Activities

Preliminary research has unveiled a range of biological activities for this compound and its derivatives, positioning it as a scaffold of interest for therapeutic development. The naphthalene moiety is a well-established pharmacophore found in numerous approved drugs, contributing to diverse biological actions such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[5]

Reported and Potential Biological Activities:

-

Antimicrobial Activity: The compound has demonstrated potential antibacterial and antifungal properties against various pathogens.[1] This is consistent with the broader class of naphthalene derivatives, which have shown promise in combating multidrug-resistant (MDR) infections.[6]

-

Antioxidant Activity: Studies suggest that this compound may possess antioxidant properties, which could offer protection against cellular damage caused by oxidative stress.[1]

-

Cytotoxic and Anticancer Effects: The core structure is recognized for its potential applications in developing anticancer agents.[1] Naphthalene-based compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis.[5]

-

Anti-inflammatory Properties: The naphthalene nucleus is present in well-known anti-inflammatory drugs like Naproxen.[5] While specific anti-inflammatory data for this compound is still emerging, this structural similarity suggests a promising area for investigation.

-

Enzyme Inhibition: Research indicates that the compound may act as an inhibitor of specific enzymes, thereby influencing various biological pathways.[1] However, the precise molecular targets are still under active investigation.

It is crucial to note that while these activities have been reported, the specific mechanisms of action for this compound are not yet fully elucidated and require further in-depth research.[1]

Experimental Workflows and Protocols

To rigorously evaluate the biological activities of this compound, a systematic experimental approach is essential. The following section outlines key experimental protocols.

General Experimental Workflow

A logical workflow ensures comprehensive characterization of the compound's biological profile.

Caption: Hypothetical inhibition of the NF-κB signaling pathway as a potential anti-inflammatory mechanism.

Summary and Future Directions

This compound is a versatile chemical scaffold with a promising, albeit preliminarily defined, range of biological activities. Its potential as an antimicrobial, antioxidant, and cytotoxic agent warrants further investigation.

Key areas for future research include:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity for a desired biological effect.

-

In Vivo Efficacy: Progressing the most promising compounds to preclinical animal models to evaluate their therapeutic potential and safety profiles.

-

Enantiomer-Specific Activity: Conducting head-to-head comparisons of the (R)- and (S)-enantiomers to determine if one is significantly more active or possesses a different activity profile.

This guide provides a foundational understanding for researchers to build upon. The application of the described protocols will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

-

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. MySkinRecipes. [Link]

-

2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352. PubChem. [Link]

-

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 7046849. PubChem. [Link]

-

Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. (2020, November 26). RSC Publishing - The Royal Society of Chemistry. [Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 10). [Link]

Sources

- 1. Buy this compound | 33741-78-5 [smolecule.com]

- 2. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 7046849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [myskinrecipes.com]

- 5. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on (R)- and (S)-2-Amino-2-(naphthalen-2-yl)acetic acid for Drug Development Professionals

Abstract

Chirality is a cornerstone of modern pharmaceutical science, with the stereochemistry of a drug molecule often dictating its efficacy, pharmacology, and toxicology. This guide provides a comprehensive technical overview of the enantiomers of 2-Amino-2-(naphthalen-2-yl)acetic acid, a synthetic amino acid with significant potential in drug discovery. We will delve into the stereoselective synthesis, chiral resolution, and comparative biological activities of the (R)- and (S)-enantiomers. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the nuanced world of these chiral building blocks.

Introduction: The Imperative of Chirality in Drug Design

The biological systems that drugs interact with—enzymes, receptors, and nucleic acids—are inherently chiral. This stereospecificity means that enantiomers of a chiral drug can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). The case of this compound, a non-proteinogenic amino acid, exemplifies this principle. Its rigid naphthalene moiety and chiral center make it an attractive scaffold for designing novel therapeutics. Understanding the distinct properties of its (R)- and (S)-enantiomers is paramount for harnessing its full potential.

Synthesis and Chiral Resolution: Pathways to Enantiopure Compounds

The preparation of enantiomerically pure (R)- and (S)-2-Amino-2-(naphthalen-2-yl)acetic acid is a critical first step in their evaluation. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.[1]

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly.[2][3] This is often the more elegant and efficient approach, avoiding the loss of 50% of the material inherent in resolution.[1] Methods like the O'Donnell Amino Acid Synthesis, which involves the alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst, can be adapted for the enantioselective synthesis of this and other unnatural amino acids.[4] The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Chiral Resolution of Racemic Mixtures

Currently, the most prevalent method for obtaining the individual enantiomers is through the resolution of a racemic mixture.[1] This typically involves one of two main techniques:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[1][5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] Once separated, the resolving agent is removed to yield the pure enantiomers.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[3][6] The differential interaction of the enantiomers with the CSP allows for their separation. For amino acids, CSPs based on macrocyclic glycopeptides like vancomycin or teicoplanin are often effective.[6]

Experimental Protocols

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of racemic this compound using a chiral base as the resolving agent.

Step 1: Dissolution

-

Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

Step 2: Addition of Resolving Agent

-

Slowly add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid) to the solution while stirring.

Step 3: Crystallization

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.

Step 4: Isolation

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Step 5: Liberation of the Enantiomer

-

Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the desired enantiomer of the amino acid.

Step 6: Purification

-

Collect the purified enantiomer by filtration, wash with water, and dry under vacuum.

Step 7: Analysis

-

Determine the enantiomeric purity using chiral HPLC.

Protocol: Analytical Chiral HPLC

This protocol provides a starting point for the analytical separation of the enantiomers.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T, TAG)[6] |

| Mobile Phase | Varies; often a polar organic or polar ionic mode (e.g., Methanol/Water or Ethanol/Water with additives like TFA or NH4TFA)[6] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm, 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Comparative Analysis of (R)- and (S)-Enantiomers: Biological Activity

While the specific biological activities of the individual enantiomers of this compound are still under extensive investigation, preliminary research and analogies to similar structures suggest a range of potential pharmacological effects.[7] The racemic mixture and related naphthalene-containing compounds have shown promise in several areas.[7][8]

Potential Therapeutic Applications

-

Antimicrobial and Antifungal Activity: The parent compound has demonstrated potential antibacterial and antifungal properties.[7] It is plausible that one enantiomer is significantly more potent than the other against specific microbial targets.

-

Anti-inflammatory Effects: Derivatives of naphthalene acetic acid have been investigated for their anti-inflammatory properties.[8][9] This activity is often mediated through the inhibition of enzymes like cyclooxygenases (COX). The stereochemistry at the alpha-carbon could drastically influence the binding affinity and inhibitory potency against these enzymes.

-

Anticancer Properties: Some studies have indicated that this compound may possess cytotoxic effects against cancer cell lines.[7] The mechanism could involve the inhibition of critical enzymes or disruption of cellular pathways, which are likely to be stereoselective.

-

Neurological Applications: The (R)-enantiomer hydrochloride salt is noted as a chiral building block for synthesizing compounds targeting neurological disorders.[10] This suggests its potential as a precursor for active pharmaceutical ingredients (APIs) in this therapeutic area.

The distinct biological profiles of the (R) and (S) enantiomers arise from their differential interactions with chiral biological macromolecules. One enantiomer may fit perfectly into the active site of a target enzyme or receptor, while the other may bind weakly or not at all.

Visualization of Key Concepts

Chiral Resolution Workflow

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Conclusion and Future Directions

The enantiomers of this compound represent a promising class of chiral building blocks for drug discovery. Their synthesis in enantiomerically pure form is achievable through established methods of asymmetric synthesis and chiral resolution. While the specific pharmacological profiles of the individual (R)- and (S)-enantiomers are an active area of research, the broad biological activities observed for the racemic mixture and related compounds highlight their therapeutic potential. Future research should focus on elucidating the specific molecular targets of each enantiomer and conducting comprehensive structure-activity relationship (SAR) studies. This will enable the rational design of novel, potent, and selective drug candidates for a range of diseases.

References

-

Wikipedia. Chiral resolution. Available at: [Link]

-

Hu, W., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Available at: [Link]

-

Sharma, S., Srivastava, V. K., & Kumar, A. (2003). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Arzneimittelforschung. Available at: [Link]

-

ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Available at: [Link]

-

Tamamura, H., et al. (2005). Stereoselective Synthesis of [l-Arg-l/d-3-(2-naphthyl)alanine]-Type (E)-Alkene Dipeptide Isosteres and Its Application to the Synthesis and Biological Evaluation of Pseudopeptide Analogues of the CXCR4 Antagonist FC131. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Available at: [Link]

-

Hu, W., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC. Available at: [Link]

-

MySkinRecipes. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Available at: [Link]

-

Semantic Scholar. Enantioselective synthesis of β- and α-amino ketones through reversible alkane carbonylation. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubChem. 2-Amino-2-(naphthalen-1-yl)acetic acid. Available at: [Link]

-

Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid. Available at: [Link]

-

MDPI. (2020). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Available at: [Link]

-

Semantic Scholar. (2025). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Available at: [Link]

-

Beilstein Journals. (2018). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Available at: [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at: [Link]

-

Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Available at: [Link]

-

MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]

-

Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available at: [Link]

-

ResearchGate. (2025). Applications substituted 2-aminothiophenes in drug design. Available at: [Link]

-

PubMed Central. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Available at: [Link]

-

PubMed. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Available at: [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Buy this compound | 33741-78-5 [smolecule.com]

- 8. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity [mdpi.com]

- 10. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [myskinrecipes.com]

solubility of 2-Amino-2-(naphthalen-2-yl)acetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-2-(naphthalen-2-yl)acetic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Unique Amino Acid Derivative

We will delve into the molecular architecture of this compound, exploring how its constituent parts—the bulky, hydrophobic naphthalene ring and the polar, amphoteric amino acid group—dictate its interactions with various solvents. This guide will not only present theoretical underpinnings but will also equip you with detailed, field-proven experimental protocols to precisely measure solubility. By understanding the "why" behind the "how," you will be empowered to make informed decisions in your research and development endeavors, from reaction optimization to formulation design.

Molecular Characteristics and Their Influence on Solubility

This compound (C₁₂H₁₁NO₂) is a non-proteinogenic α-amino acid. Its structure is key to its solubility behavior.

-

Amphoteric Nature: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) grants it amphoteric properties.[2] This means it can react as either an acid or a base. In solution, these groups can exist in various ionization states (cationic, anionic, or zwitterionic) depending on the pH of the environment.[2][3]

-

Hydrophobic Naphthalene Moiety: The large, aromatic naphthalene ring is nonpolar and thus hydrophobic. This bulky group significantly influences the molecule's interaction with nonpolar organic solvents.

-

Zwitterionic Form: In neutral pH environments, the molecule is likely to exist as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). This charge separation increases polarity and favors solubility in polar solvents.

The interplay between the hydrophilic amino acid portion and the hydrophobic naphthalene moiety results in a complex solubility profile. The molecule's ability to engage in hydrogen bonding via its amino and carboxyl groups further complicates its interactions with protic and aprotic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomers is presented below. These computed properties provide insights into its expected behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[4][5] |

| Molecular Weight | 201.22 g/mol | PubChem[4][5] |

| XLogP3 | -0.5 | PubChem[4][5] |

| Hydrogen Bond Donor Count | 2 | PubChem[4][5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4][5] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. For a complex molecule like this compound, its solubility in a given organic solvent will depend on a delicate balance of intermolecular forces.

Factors Influencing Solubility

-

Solvent Polarity: Polar solvents (e.g., alcohols, DMSO) are more likely to solvate the polar amino and carboxyl groups, while nonpolar solvents (e.g., hexane, toluene) will better accommodate the naphthalene ring.

-

Hydrogen Bonding: Protic solvents that can act as hydrogen bond donors and acceptors will interact favorably with the amino and carboxyl groups.

-

pH and Ionization: In acidic or basic organic solvents, the ionization state of the amino and carboxyl groups will change, significantly impacting solubility. For instance, in an acidic medium, the amino group will be protonated, forming a more soluble salt. Conversely, in a basic medium, the carboxyl group will be deprotonated. The hydrochloride salt of this compound is commercially available, indicating that salt formation is a viable strategy to enhance solubility in certain systems.[6]

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of the amino acid must be overcome by the solute-solvent interactions for dissolution to occur.

Predicting Solubility Trends

Based on the molecular structure, we can predict general solubility trends:

-

High Solubility: Expected in polar protic solvents like lower-chain alcohols (methanol, ethanol) and polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar and nonpolar parts of the molecule.

-

Moderate Solubility: May be observed in solvents of intermediate polarity like acetone or ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, which cannot effectively solvate the polar amino acid moiety.

The following diagram illustrates the key molecular features of this compound and their influence on its solubility in different types of organic solvents.

Caption: Key molecular features influencing solubility.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following protocols are designed to be robust and self-validating.

General Experimental Workflow

The general workflow for determining the solubility of this compound is outlined below. This process ensures that equilibrium is reached and that measurements are accurate.

Caption: General workflow for solubility determination.

Protocol 1: Gravimetric Method

This classic method is suitable for determining solubility in solvents where the amino acid has moderate to high solubility.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then used to calculate the solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) and agitate (e.g., using a magnetic stirrer or shaker) for 24-48 hours to ensure equilibrium is reached.

-

Sampling: Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, heated pipette to prevent precipitation upon cooling.

-

Drying: Transfer the supernatant to a pre-weighed evaporation dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the amino acid.

-

Weighing: Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculation: The solubility (S) in g/L is calculated as: S = (mass of dried solute) / (volume of supernatant withdrawn)

Self-Validation:

-

Equilibrium Confirmation: Take samples at different time points (e.g., 24, 36, and 48 hours). The solubility should be constant once equilibrium is reached.

-

Reproducibility: Perform the experiment in triplicate to ensure the results are consistent.

Protocol 2: High-Performance Liquid Chromatography (UPLC/HPLC) Method

This method is highly sensitive and ideal for solvents in which the amino acid has low solubility.[7][8]

Principle: A saturated solution is prepared and filtered. The concentration of the amino acid in the filtrate is then determined by comparing its peak area to a standard curve generated from solutions of known concentrations.

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sampling and Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to a concentration that falls within the range of the standard curve.

-

UPLC/HPLC Analysis: Inject the prepared standards and the sample onto the UPLC/HPLC system. A reversed-phase C18 column is a good starting point. The mobile phase will need to be optimized but could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a wavelength where the naphthalene ring shows strong absorbance (e.g., around 220 nm or 280 nm).

-

Quantification: Plot the peak areas of the standards against their concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the concentration of the amino acid in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.

Self-Validation:

-

Linearity of Standard Curve: The standard curve should have a correlation coefficient (R²) of >0.99.

-

Spike and Recovery: To validate the method in a particular solvent matrix, a known amount of the amino acid can be added to a solution of known concentration, and the recovery should be within an acceptable range (e.g., 95-105%).

Concluding Remarks for the Practicing Scientist

Understanding the solubility of this compound is fundamental to its successful application in research and development. While this guide provides a strong theoretical and practical foundation, it is imperative to recognize that the solubility of amino acids can be influenced by subtle factors such as polymorphism of the solid form and the presence of impurities. Therefore, careful and well-controlled experimental work is paramount. The protocols outlined herein are designed to be robust starting points for your investigations. By systematically applying these methods and considering the underlying chemical principles, you will be well-equipped to navigate the solubility landscape of this unique and potentially valuable molecule.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

PubChem. 2-Amino-2-(naphthalen-1-yl)acetic acid. [Link]

-

Fleck, M., & Petrosyan, J. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 765-773. [Link]

-

PubChem. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid. [Link]

-

ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. Buy this compound | 33741-78-5 [smolecule.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 7046849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | 433292-03-6 | ISA29203 [biosynth.com]

- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Advent and Ascendancy of Naphthalene-Containing Amino Acids: A Journey from Synthesis to Biological Application

An In-depth Technical Guide:

Abstract

The canonical set of twenty proteinogenic amino acids, while foundational to life, represents a mere fraction of the chemical diversity achievable in polypeptides. The exploration of unnatural amino acids (UAAs) has unlocked unprecedented opportunities in peptide engineering, drug discovery, and the fundamental study of protein structure and function. Among the most impactful UAAs are the naphthalene-containing amino acids, primarily 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal). Characterized by their bulky, hydrophobic, and intrinsically fluorescent naphthalene side chains, these molecules serve as powerful probes and structural modulators. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of naphthalene-containing amino acids, offering researchers and drug development professionals a detailed understanding of their utility and potential.

The Genesis of a New Chemistry: Discovery in the Context of Unnatural Amino Acids

The story of naphthylalanine is intrinsically linked to the broader history of UAA development. The initial limitations of the 20 natural amino acids spurred chemists and biochemists to seek methods for expanding the functional repertoire of peptides and proteins.[1] Early efforts focused on the chemical modification of existing proteins, but this approach often suffered from a lack of specificity and could disrupt native structures.[1]

The true paradigm shift came with the ability to synthesize novel amino acid building blocks and incorporate them into peptides. Naphthylalanine emerged as a particularly attractive target for several reasons:

-

Structural Mimicry and Enhancement : The naphthalene moiety was seen as a larger, more hydrophobic analogue of the indole ring in tryptophan or the phenyl ring in phenylalanine.[2] This suggested it could be used to probe or enhance hydrophobic and aromatic interactions that are critical for protein folding and receptor binding.[2]

-

Inherent Spectroscopic Properties : Unlike most natural amino acids, the extended π-conjugated system of the naphthalene ring confers intrinsic fluorescence, offering a built-in spectroscopic handle for biophysical studies without the need for bulky external dyes.[3][4]

While a single "discovery" paper is difficult to pinpoint, the synthesis and use of naphthylalanine derivatives grew in prominence with the refinement of peptide synthesis techniques, particularly Solid-Phase Peptide Synthesis (SPPS).

The Synthetic Toolkit: From Chemical Synthesis to Genetic Encoding

The utility of any UAA is contingent upon its accessibility. Methodologies for producing enantiomerically pure, protected naphthylalanine derivatives have evolved significantly, enabling their widespread adoption.

Chemical Synthesis: Crafting the Building Blocks

The synthesis of naphthylalanine has progressed from classical multi-step routes to highly efficient, scalable asymmetric methods. A key challenge is the stereoselective formation of the α-chiral center.

One of the most robust modern approaches is the asymmetric hydrogenation of a dehydroamino acid precursor.[5] This method allows for the production of single enantiomers in high yield and enantiomeric excess, which is critical for biological applications.

This protocol is adapted from methodologies proven to be effective on a large scale.[5] The core principle is the use of a chiral phosphine ligand complexed with rhodium to direct the stereoselective addition of hydrogen across a double bond.

Step 1: Precursor Synthesis

-

The synthesis begins with commercially available 2-naphthaldehyde, which is condensed with N-acetylglycine to form an azlactone.

-

The azlactone is then hydrolyzed under basic conditions to yield the key intermediate, methyl 2-acetamido-3-(2-naphthyl)propenoate.

Step 2: Asymmetric Hydrogenation (The Key Step)

-

Catalyst Preparation: In an inert atmosphere glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) is mixed with a chiral bisphosphine ligand (e.g., Methyl-BoPhoz) in a degassed solvent like methanol. The mixture is stirred to form the active catalyst complex.

-

Reaction Setup: The substrate, methyl 2-acetamido-3-(2-naphthyl)propenoate, is dissolved in degassed methanol in a high-pressure hydrogenation vessel.

-

Hydrogenation: The catalyst solution is transferred to the reaction vessel. The vessel is sealed, purged with hydrogen gas, and then pressurized to the target pressure (e.g., 50-100 psi).

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-40 °C) for 12-24 hours. Progress is monitored by TLC or HPLC until the starting material is fully consumed.

-

Workup: Upon completion, the vessel is depressurized, and the solvent is removed under reduced pressure. The resulting crude product is the protected methyl ester of N-acetyl-2-naphthylalanine.

Step 3: Deprotection and Purification

-

Acidic Hydrolysis: The crude product is treated with aqueous hydrochloric acid (e.g., 3 M HCl) and heated to reflux (approx. 95 °C) for 12 hours to remove both the acetyl protecting group and hydrolyze the methyl ester.[5]

-

Purification: The reaction mixture is cooled, and the resulting L-2-naphthylalanine hydrochloride salt is crystallized, filtered, and washed. This crystallization step often enhances the enantiomeric purity to >99.5% ee.[5]

-

Final Product: The salt can be neutralized to yield the free amino acid or converted directly into Fmoc- or Boc-protected derivatives for use in SPPS.[3]

The causality behind this protocol's success lies in the chiral ligand. Its specific geometry creates a binding pocket that forces the substrate to coordinate with the rhodium center in a single orientation, exposing one face of the double bond preferentially to hydrogen attack. This exquisite control is what ensures the high enantioselectivity.

Genetic Code Expansion: In Vivo Incorporation

A revolutionary approach for incorporating UAAs, including fluorescent ones like naphthylalanine derivatives, directly into proteins is Genetic Code Expansion (GCE).[1][6] This technique hijacks the cell's own translational machinery. The core requirement is an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, meaning the synthetase charges only its cognate tRNA with the UAA, and this tRNA recognizes a unique codon (typically a stop codon like UAG) that is not used by any endogenous synthetase/tRNA pair in the host organism.[1][7]

This method allows for the site-specific insertion of a naphthylalanine residue into a protein expressed in living cells, providing a level of precision unattainable through chemical synthesis for large proteins.[8][9]

Physicochemical and Spectroscopic Properties

The two isomers of naphthylalanine, 1-Nal and 2-Nal, possess distinct properties stemming from the attachment point of the naphthalene ring to the alanine backbone.[3] This structural nuance provides a powerful tool for fine-tuning peptide characteristics.

| Property | 1-Naphthylalanine (1-Nal) | 2-Naphthylalanine (2-Nal) | Rationale & Significance |

| CAS Number (L-isomer) | 55516-54-6[10] | 58438-03-2[3] | Unique identifiers for sourcing and regulatory purposes. |

| Molecular Formula | C₁₃H₁₃NO₂[3] | C₁₃H₁₃NO₂[3] | Identical composition, differing only in isomeric structure. |

| Molecular Weight | 215.25 g/mol [11] | 215.25 g/mol [12] | Identical mass. |

| Steric Hindrance | Higher[3] | Lower[3] | The 1-position attachment results in greater steric bulk, which can be used to enforce specific peptide backbone conformations. |

| Hydrophobicity | Very High | Very High | Both isomers significantly increase the hydrophobicity of a peptide, enhancing membrane interactions and influencing folding.[4] |

| Fluorescence (Typical) | Ex: ~290 nm / Em: ~340 nm | Ex: ~280 nm / Em: ~350 nm | Intrinsic fluorescence allows them to act as probes for local environment and in FRET experiments. Wavelengths can vary with solvent polarity. |

Key Applications in Science and Medicine

The unique properties of naphthylalanine have made it an indispensable tool across various disciplines.

Peptide Engineering and Drug Design

Naphthylalanine's hydrophobicity and steric bulk are leveraged to enhance the pharmacokinetic properties of peptide drugs.[3]

-

Increased Stability: The bulky side chain can protect the peptide backbone from proteolytic degradation, increasing its in vivo half-life.

-

Enhanced Receptor Binding: The large aromatic surface can participate in strong hydrophobic and π-π stacking interactions within receptor binding pockets, often leading to increased affinity and potency.[4] For example, Nal is used in antagonists of luteinizing hormone-releasing hormone (LH-RH) and to improve the salt resistance of antimicrobial peptides.[13][14]

-

Modulating Self-Assembly: The introduction of a naphthalene moiety can drive the self-assembly of peptide conjugates into hydrogels and other nano-structures, a property useful for developing biomaterials.[13][15]

Biophysical Probes of Protein Structure and Dynamics

The intrinsic fluorescence of naphthylalanine makes it a minimally perturbing alternative to large, extrinsic fluorophores for studying protein dynamics.[16][17]

-

Environmental Sensitivity: The fluorescence emission spectrum of Nal is sensitive to the polarity of its local environment. This allows researchers to monitor changes in protein conformation, such as folding/unfolding transitions or ligand binding, by observing shifts in emission wavelength or intensity.[8]

-

Förster Resonance Energy Transfer (FRET): Naphthylalanine can serve as either a donor or an acceptor in FRET pairs.[16] FRET is a non-radiative energy transfer process whose efficiency is exquisitely sensitive to the distance between the donor and acceptor.[9] By site-specifically incorporating a Nal residue and another fluorophore (e.g., Tryptophan or a synthetic dye), one can measure intramolecular distances and monitor conformational changes in real-time.[16][18] This technique has been instrumental in studying protein folding pathways and the dynamics of molecular machines.[18][19]

This protocol describes a typical experiment to monitor the urea-induced unfolding of a small protein containing a Trp-Nal FRET pair.

-

Protein Preparation: Synthesize or express two versions of the protein of interest:

-

Donor-Only Control: Protein containing only the Tryptophan (Trp) residue.

-

FRET Construct: Protein containing both the Trp (donor) and the site-specifically incorporated 2-Nal (acceptor).

-

-

Sample Preparation: Prepare a series of samples for both proteins in a suitable buffer (e.g., 20 mM Phosphate, pH 7.4) with increasing concentrations of a chemical denaturant (e.g., 0 M to 8 M Urea). Allow samples to equilibrate for several hours.

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to 295 nm (to preferentially excite Trp over Nal).

-

Record the emission spectra from 310 nm to 450 nm for each sample.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity of the donor (Trp, ~350 nm) for both the donor-only control (F_D) and the FRET construct (F_DA) at each urea concentration.

-

Calculate the FRET efficiency (E) at each concentration using the formula: E = 1 - (F_DA / F_D).

-

Plot the FRET efficiency (E) as a function of urea concentration. The resulting curve represents the unfolding transition. The midpoint of this transition (C_m) provides information about the protein's stability.

-

Conclusion and Future Outlook

From their initial synthesis to their current status as indispensable tools in chemical biology, naphthalene-containing amino acids have charted a remarkable journey. They have empowered scientists to design more stable and potent peptide therapeutics, create novel self-assembling biomaterials, and probe the intricate dynamics of protein machinery with high precision.[15][] The ongoing advancements in synthetic chemistry and genetic code expansion promise to further broaden the accessibility and application of these versatile building blocks.[21] Future research will likely focus on developing new naphthalene derivatives with tailored spectroscopic properties (e.g., longer wavelengths, higher quantum yields) and exploring their integration into more complex biological systems and materials, continuing to push the boundaries of what is possible at the interface of chemistry and biology.

References

- National Institutes of Health (NIH). Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications.

- Sumida, J. P., & Schultz, P. G. (2012). A genetically encoded fluorescent amino acid. Proceedings of the National Academy of Sciences, 109(47), 19135–19139.

- Penn Today. (2021). Improved fluorescent amino acids for cellular imaging.